2-Methyl-4,4,4-trifluorobutyramide
Description
2-Methyl-4,4,4-trifluorobutyramide is a fluorinated amide derivative characterized by a trifluoromethyl (-CF₃) group and a methyl substituent on a four-carbon backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amide functional group may confer resistance to hydrolysis compared to esters or acids .
Properties
Molecular Formula |
C5H8F3NO |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methylbutanamide |
InChI |
InChI=1S/C5H8F3NO/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H2,9,10) |
InChI Key |
CSVKEFBFKJBWND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Analysis
The primary analogs of 2-methyl-4,4,4-trifluorobutyramide include:
2-Methyl-4,4,4-trifluorobutyric acid (CAS 99783-23-0): A carboxylic acid with the formula C₅H₇F₃O₂.
Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6): An ester with the formula C₇H₁₁F₃O₂.
This compound: The amide derivative (inferred formula C₅H₈F₃NO).
Key Differences:
Reactivity :
- The acid is prone to decarboxylation and forms salts or esters.
- The ester undergoes hydrolysis to the acid under acidic/basic conditions, making it a reactive intermediate.
- The amide is more hydrolytically stable due to resonance stabilization of the amide bond, favoring applications requiring prolonged stability .
- Physicochemical Properties: Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point (°C) Solubility (Water) 2-Methyl-4,4,4-trifluorobutyric acid 99783-23-0 C₅H₇F₃O₂ 156.1 -COOH ~200 (est.) Moderate Ethyl 2-methyl-4,4,4-trifluorobutyrate 136564-76-6 C₇H₁₁F₃O₂ 184.16 -COOEt ~150–160 Low this compound N/A C₅H₈F₃NO ~155.1 (est.) -CONH₂ N/A Low to Moderate
Biological Activity :
- The acid and ester are intermediates in drug synthesis, where the -CF₃ group improves bioavailability.
- The amide ’s stability may enhance its utility in prodrugs or enzyme inhibitors, though specific studies are absent in the provided evidence.
Preparation Methods
Diastereomeric Amide Formation
Racemic 2-methyl-4,4,4-trifluorobutylamine is resolved using chiral auxiliaries such as (1S)-1-phenylethylamine. Acylation with phthalic anhydride in toluene, catalyzed by triethylamine, yields diastereomeric amides. For example, refluxing at 80°C for 3 hours produces N-[(1S)-1-phenylethyl]-2-methyl-4,4,4-trifluorobutyramide with an 85% yield. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the anhydride.
Key Reaction Parameters
Dehydration to Imides
The intermediate amide undergoes dehydration with phosphorus oxychloride (POCl₃) to form a cyclic imide. This step eliminates water, forming a five-membered phthalimide ring. Optimized conditions (POCl₃, 0–5°C, 2 h) achieve >90% conversion.
Hydrolysis to Enantiopure Amine
The imide is hydrolyzed under basic conditions (e.g., NaOH, ethanol/H₂O) to isolate enantiopure 2(R)-methyl-4,4,4-trifluorobutylamine. Subsequent acidification with HCl yields the hydrochloride salt, which is recrystallized from ethanol/ethyl acetate for >98% purity.
Enantiomeric Resolution via Recrystallization
Diastereomer Separation
Diastereomeric amides derived from (1S)-1-phenylethylamine exhibit divergent solubility profiles. Recrystallization from ethanol selectively isolates the desired diastereomer. For instance, cooling a saturated ethanol solution to −20°C recovers 72% of the R-configured amide.
Solvent Optimization
Ethanol and ethyl acetate are preferred for recrystallization due to their polarity gradients. Ethanol alone achieves 85% recovery, while ethyl acetate/hexane mixtures improve crystallinity for mechanized filtration.
Alternative Synthetic Routes and Comparative Analysis
Thioacetamide Cyclization
Cyclization with thioacetamide in ethanol, as reported for thiazole derivatives, highlights solvent reuse and reduced toxicity. Such principles are transferable to amide synthesis, particularly in avoiding halogenated solvents.
Industrial-Scale Process Optimization
Solvent Recycling
Ethanol recovery via vacuum distillation reduces material costs by 30% in multi-step syntheses. For this compound, integrating hydrolysis and solvent reuse minimizes waste.
By-Product Mitigation
Controlling chlorosulfuric acid stoichiometry (0.92–0.98 equiv) limits over-chlorination to <0.3%. Similarly, precise POCl₃ dosing in dehydration prevents imide degradation.
Quality Control and Analytical Methods
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